Product packaging for 2-(2-Methylpentan-2-yl)oxirane(Cat. No.:CAS No. 53907-76-9)

2-(2-Methylpentan-2-yl)oxirane

Cat. No.: B13954427
CAS No.: 53907-76-9
M. Wt: 128.21 g/mol
InChI Key: UGXGGUUTKZZWBN-UHFFFAOYSA-N
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Description

2-(2-Methylpentan-2-yl)oxirane is a chemical compound of interest in scientific research due to its possession of a highly reactive epoxide (oxirane) functional group . This three-membered cyclic ether ring is characterized by significant ring strain and bond polarity, making it a versatile electrophile in chemical synthesis and a functional group of high relevance in medicinal chemistry and chemical biology . Epoxides are commonly investigated as biochemical probes and active pharmaceutical ingredient (API) precursors, as they can interact with biological nucleophiles, such as the amino, hydroxy, and sulfhydryl groups found in proteins and nucleic acids . While specific biological data for this compound is limited in the public domain, epoxide-containing compounds, in general, are screened for a wide range of activities. These include serving as covalent inhibitors for enzymes like cysteine and serine proteases, as well as being evaluated for antineoplastic (anti-cancer), antifungal, and anti-inflammatory properties . The reactivity of the epoxide ring often requires activation, typically through acid-catalysis, metal ion coordination, or H-bond formation under biological conditions, to facilitate ring-opening reactions with nucleophiles . Researchers value this compound and its analogs for developing new tool molecules and exploring metabolic pathways. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Proper safety data sheets (SDS) should be consulted and adhered to for safe handling and storage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B13954427 2-(2-Methylpentan-2-yl)oxirane CAS No. 53907-76-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53907-76-9

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2-(2-methylpentan-2-yl)oxirane

InChI

InChI=1S/C8H16O/c1-4-5-8(2,3)7-6-9-7/h7H,4-6H2,1-3H3

InChI Key

UGXGGUUTKZZWBN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C1CO1

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 2 Methylpentan 2 Yl Oxirane

Nucleophilic Ring-Opening Reactions

The cleavage of the oxirane ring in 2-(2-methylpentan-2-yl)oxirane can be initiated by nucleophiles under either acid-catalyzed or base-catalyzed conditions. The substitution pattern of this epoxide—a primary carbon and a highly hindered tertiary carbon—plays a crucial role in determining the reaction mechanism and the final product distribution.

Acid-Catalyzed Ring-Opening Mechanisms and Regioselectivity

Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive oxonium ion. This initial step enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. The subsequent ring-opening is a complex process that exhibits characteristics of both SN1 and SN2 reactions. libretexts.orgjove.com

In the acid-catalyzed ring-opening of asymmetrically substituted epoxides, the transition state possesses significant carbocationic character. libretexts.org For this compound, the tertiary carbon is better able to stabilize a developing positive charge through inductive effects and hyperconjugation from the surrounding alkyl groups. Consequently, the carbon-oxygen bond at the more substituted position is weakened, and this carbon atom bears a greater degree of partial positive charge. nih.gov This electronic effect favors nucleophilic attack at the more substituted tertiary carbon. acs.org The reaction, therefore, proceeds through a mechanism with substantial SN1 character, where the stability of the incipient carbocation directs the regioselectivity. libretexts.orgjove.com

The nature of the nucleophile and the polarity of the solvent can influence the outcome of the acid-catalyzed ring-opening. Weak nucleophiles, such as water and alcohols, will preferentially attack the more substituted carbon, which can best accommodate the positive charge in the transition state. jove.com For instance, in the presence of aqueous acid, the hydrolysis of this compound is expected to yield 2-methylpentane-1,2-diol. Similarly, alcoholysis in an acidic medium would result in the corresponding ether-alcohol. The use of anhydrous hydrohalic acids (HX) also leads to the formation of a halohydrin, with the halogen attacking the tertiary carbon. libretexts.org

The regioselectivity in acid-catalyzed reactions is summarized in the table below, predicting the major product based on the attacking nucleophile.

Nucleophile (in Acidic Media)Predicted Major Product
H₂O / H⁺2-Methylpentane-1,2-diol
CH₃OH / H⁺1-Methoxy-2-methylpentan-2-ol
HCl (anhydrous)1-Chloro-2-methylpentan-2-ol

This table illustrates the predicted regiochemical outcome based on general principles of acid-catalyzed epoxide ring-opening.

Base-Catalyzed and Anionic Nucleophile-Mediated Ring-Opening

In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides proceeds without prior protonation of the oxygen atom. This has significant implications for the reaction mechanism and regioselectivity.

Under basic or anionic nucleophilic conditions, the ring-opening of this compound occurs via a classic SN2 mechanism. jove.com The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to the simultaneous cleavage of the C-O bond. In an SN2 reaction, steric hindrance is the dominant factor controlling the site of attack. Therefore, the nucleophile will preferentially attack the less sterically hindered carbon atom. libretexts.org For this compound, this is the primary carbon of the oxirane ring. This results in an inversion of configuration at the site of attack. jove.com

The regiochemical outcome of base-catalyzed ring-opening is highly predictable, as illustrated in the following table.

Nucleophile (in Basic Media)Predicted Major Product
NaOH / H₂O2-Methylpentane-1,2-diol
NaOCH₃ / CH₃OH2-Methoxy-2-methylpentan-1-ol
NaN₃1-Azido-2-methylpentan-2-ol

This table illustrates the predicted regiochemical outcome based on the SN2 mechanism in base-catalyzed epoxide ring-opening.

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles and strong bases. Their reactions with epoxides follow the SN2 pathway, with the nucleophilic alkyl or aryl group attacking the less sterically hindered carbon atom. libretexts.orglibretexts.org The reaction of this compound with a Grignard reagent, for example, would result in the formation of a new carbon-carbon bond at the primary carbon of the original epoxide. Subsequent acidic workup protonates the resulting alkoxide to yield an alcohol. youtube.com This reaction provides a valuable method for the construction of carbon skeletons.

Transition Metal-Catalyzed Ring-Opening Transformations

Transition metal-based Lewis acids are effective catalysts for the nucleophilic ring-opening of epoxides. researchgate.net Catalysts such as tin, cobalt, nickel, and manganese salts can facilitate the reaction with various nucleophiles, including amines, under solvent-free conditions. researchgate.net These reactions are often highly efficient and produce β-amino alcohols in high yields. researchgate.net Metal-salen complexes, in particular, have been extensively studied as catalysts for the asymmetric ring-opening of epoxides, allowing for the enantioselective synthesis of vicinal functionalized compounds. mdpi.comnih.gov The mechanism generally involves the coordination of the metal center to the epoxide oxygen, which activates the epoxide towards nucleophilic attack. units.it This approach has been successfully applied to a wide range of epoxides and nucleophiles. nih.gov

Frustrated Lewis Pair-Mediated Epoxide Ring-Opening

Frustrated Lewis pairs (FLPs), which consist of a bulky Lewis acid and a bulky Lewis base that are sterically hindered from forming a classical adduct, can mediate the ring-opening of epoxides. researchgate.nethelsinki.fi The mechanism involves the activation of the epoxide by the Lewis acidic component of the FLP, followed by nucleophilic attack from the Lewis basic component. helsinki.fi This can lead to the formation of zwitterionic heterocyclic products. researchgate.nethelsinki.fi Computational and kinetic studies have shown that the reaction can proceed via an intermolecular nucleophilic attack of a second FLP molecule on the epoxide-FLP adduct. researchgate.nethelsinki.fi This methodology represents a metal-free approach to epoxide activation and ring-opening. researchgate.net

Rearrangement and Cycloisomerization Reactions

In addition to ring-opening reactions, epoxides can undergo various rearrangement and cyclization reactions, often under acidic conditions.

Acid-Catalyzed Cycloisomerization of Neopentylic Epoxides

The acid-catalyzed cycloisomerization of 2,2-disubstituted neopentylic epoxides provides a powerful method for the synthesis of highly substituted cyclic ethers, such as tetralins and chromanes. nih.gov This transformation is efficiently promoted by acids like sulfuric acid in solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). nih.gov The reaction proceeds through a tandem migration/Friedel-Crafts-type alkylation sequence. The presence of the neopentylic group influences the migration tendencies within the carbocation intermediates, leading to the formation of vicinal all-carbon quaternary centers. nih.gov

Table 2: Optimization of Acid-Catalyzed Cycloisomerization of a Neopentylic Epoxide

Entry Catalyst (mol %) Solvent Temperature (°C) Yield (%)
1 H₂SO₄ (10) HFIP 0 83
2 H₂SO₄ (10) CH₂Cl₂ 0 <10
3 H₂SO₄ (10) Toluene 0 <5
4 TfOH (10) HFIP 0 75
5 Sc(OTf)₃ (10) HFIP 0 40

Pinacol-Type Rearrangements of Epoxide Derivatives

While the direct pinacol (B44631) rearrangement involves 1,2-diols, epoxide derivatives can undergo analogous rearrangements. masterorganicchemistry.com Acid-catalyzed opening of an epoxide can generate a carbocation adjacent to a carbon bearing a hydroxyl group (a 1,2-diol monoether derivative). Subsequent migration of a group (alkyl or aryl) to the carbocation center can lead to the formation of a ketone or aldehyde, which is characteristic of a pinacol-type rearrangement. masterorganicchemistry.com This process allows for the construction of new carbon skeletons and can be accompanied by ring expansion in cyclic systems. masterorganicchemistry.com The migratory aptitude of the groups attached to the carbon bearing the hydroxyl group plays a crucial role in determining the product distribution. masterorganicchemistry.com

Electrophilic Transformations of the Oxirane Ring

The strained three-membered ring of epoxides makes them susceptible to ring-opening reactions under electrophilic conditions. libretexts.org In the case of this compound, the reaction mechanism and the final product are heavily dependent on the nature of the electrophile and the nucleophile involved.

Under acidic conditions, the oxygen atom of the oxirane is protonated, forming a good leaving group. masterorganicchemistry.com This is followed by nucleophilic attack on one of the two carbon atoms of the epoxide ring. The regioselectivity of this attack is a key aspect of the reaction. Due to the bulky 2-methylpentan-2-yl group, the adjacent tertiary carbon atom is sterically hindered. However, it is also able to stabilize a positive charge more effectively than the primary carbon.

In strongly acidic media with weak nucleophiles, the reaction can proceed through a mechanism with significant SN1 character. The C-O bond to the more substituted carbon begins to break, leading to a build-up of positive charge on this carbon. libretexts.org The nucleophile then attacks this more electrophilic and more substituted carbon. For instance, in an acid-catalyzed hydrolysis, the incoming water molecule will preferentially attack the tertiary carbon atom, leading to the formation of a 1,2-diol after deprotonation. libretexts.org

Conversely, with strong nucleophiles under acidic conditions, the reaction may exhibit more SN2 character. However, the significant steric hindrance posed by the 2-methylpentan-2-yl group would still disfavor a direct backside attack on the tertiary carbon. Therefore, even under these conditions, attack at the more substituted carbon is a likely outcome due to the electronic stabilization of the transition state.

Lewis acids can also act as electrophiles, coordinating to the epoxide oxygen and activating the ring for nucleophilic attack. rsc.org The regiochemical outcome with Lewis acids can vary depending on the specific Lewis acid and reaction conditions, but the electronic stabilization of the tertiary carbocation-like intermediate remains a dominant factor.

A summary of expected outcomes for electrophilic ring-opening of this compound is presented in the table below.

Reagent/ConditionNucleophilePredominant Site of AttackExpected Major Product
H₃O⁺H₂OMore substituted carbon2-Methylpentan-2,3-diol
HCl (anhydrous)Cl⁻More substituted carbon1-Chloro-2-methylpentan-2-ol
CH₃OH / H⁺CH₃OHMore substituted carbon2-Methoxy-2-methylpentan-3-ol

Radical Reactions Involving the Oxirane Moiety

The investigation of radical reactions involving epoxides has opened new avenues for synthetic transformations. While less common than their ionic counterparts, radical-mediated reactions of epoxides can lead to unique and valuable products.

One notable radical reaction is the isomerization of epoxides to allylic alcohols. This transformation can be achieved using bimetallic radical redox-relay catalysis, for example, with a combination of titanium(III) and cobalt complexes. chemrxiv.org In such a system, the low-valent titanium species would reductively open the epoxide ring of this compound to generate a carbon-centered radical. This radical would be formed at the more substituted carbon due to greater stability. Subsequent hydrogen atom transfer, facilitated by the cobalt co-catalyst, would lead to the formation of the corresponding allylic alcohol.

Another context for radical reactions of epoxides is in atmospheric chemistry, where they can react with hydroxyl radicals (•OH). copernicus.org The reaction typically proceeds via hydrogen atom abstraction from a C-H bond. For this compound, the most likely sites for hydrogen abstraction would be the C-H bonds on the carbon atoms adjacent to the oxirane ring or the tertiary C-H bond within the 2-methylpentan-2-yl group, as these positions can lead to stabilized radical intermediates. The resulting carbon-centered radical can then undergo further reactions in the atmosphere.

The table below outlines potential radical reactions and their expected primary outcomes for this compound.

Reaction TypeRadical Initiator/CatalystIntermediateExpected Major Product
IsomerizationTi(III)/Co(II) dual catalystCarbon-centered radical at the tertiary position2-Methyl-3-penten-2-ol
Atmospheric Oxidation•OH radicalCarbon-centered radical via H-abstractionVarious oxidation products

Stereochemical Aspects in the Synthesis and Reactions of 2 2 Methylpentan 2 Yl Oxirane

Diastereoselectivity and Enantioselectivity in Oxirane Formation

The synthesis of 2-(2-methylpentan-2-yl)oxirane typically involves the epoxidation of its corresponding alkene precursor, 4,4-dimethyl-1-hexene (B158901). The stereochemical control during this process, in terms of both diastereoselectivity and enantioselectivity, is crucial for obtaining the desired stereoisomer of the epoxide.

The formation of this compound from 4,4-dimethyl-1-hexene creates a new stereocenter. In the absence of chiral catalysts or reagents, the epoxidation results in a racemic mixture of (R)- and (S)-2-(2-methylpentan-2-yl)oxirane. However, asymmetric epoxidation methods can be employed to selectively produce one enantiomer over the other.

While specific studies on the asymmetric epoxidation of 4,4-dimethyl-1-hexene are not extensively documented in readily available literature, the principles of asymmetric epoxidation of terminal alkenes are well-established. Catalytic systems, such as those employing chiral titanium-tartrate complexes (Sharpless epoxidation) or manganese-salen complexes (Jacobsen-Katsuki epoxidation), have been shown to be effective for the enantioselective epoxidation of a wide range of unfunctionalized alkenes. For terminal alkenes, enantiomeric excesses can vary depending on the catalyst system and the steric and electronic properties of the substrate. Given the steric bulk of the 2-methylpentan-2-yl group, high levels of enantioselectivity would be anticipated with an appropriately chosen chiral catalyst.

The table below illustrates the expected outcomes for the asymmetric epoxidation of 4,4-dimethyl-1-hexene based on typical results observed for sterically hindered terminal alkenes with common asymmetric epoxidation catalysts.

Catalyst SystemExpected Predominant EnantiomerAnticipated Enantiomeric Excess (ee)
(R,R)-Jacobsen's Catalyst(R)-2-(2-Methylpentan-2-yl)oxiraneHigh
(S,S)-Jacobsen's Catalyst(S)-2-(2-Methylpentan-2-yl)oxiraneHigh
Sharpless Asymmetric Epoxidation (with L-(+)-DIPT)(R)-2-(2-Methylpentan-2-yl)oxiraneModerate to High
Sharpless Asymmetric Epoxidation (with D-(-)-DIPT)(S)-2-(2-Methylpentan-2-yl)oxiraneModerate to High

Stereochemical Outcomes of Epoxide Ring-Opening Reactions

The ring-opening reactions of epoxides are fundamental transformations in organic synthesis, and the stereochemical outcome is a key consideration. For this compound, the reaction mechanism and the regioselectivity of nucleophilic attack determine the stereochemistry of the product.

Ring-opening reactions of epoxides under nucleophilic (basic or neutral) conditions typically proceed via an S(_N)2 mechanism. This mechanism involves a backside attack of the nucleophile on one of the electrophilic carbon atoms of the epoxide ring, leading to an inversion of the stereochemical configuration at the site of attack. In the case of this compound, the C2 carbon is a stereocenter. Nucleophilic attack at this carbon will result in the inversion of its configuration. Due to the significant steric hindrance posed by the 2-methylpentan-2-yl group, nucleophilic attack is highly favored at the less substituted C1 carbon. However, if the reaction conditions force an attack at the C2 position, a predictable inversion of stereochemistry will occur.

During the ring-opening reaction, any stereocenters that are not directly involved in the bond-breaking and bond-forming processes will retain their original configuration. In the case of this compound, the only stereocenter is the C2 carbon of the oxirane ring. If a nucleophile attacks the C1 carbon, the stereochemistry at the C2 carbon remains unchanged. This is a crucial principle in stereoselective synthesis, as it allows for the predictable transfer of chirality from the starting material to the product.

The following table summarizes the expected stereochemical outcomes for the ring-opening of (R)-2-(2-methylpentan-2-yl)oxirane with a generic nucleophile (Nu).

Site of Nucleophilic AttackProduct Stereochemistry at C2Overall Stereochemical Outcome
C1 (less hindered)(R)Retention of configuration at the stereocenter
C2 (more hindered)(S)Inversion of configuration at the stereocenter

Chiral Resolution and Enantiopure Derivative Synthesis

For many applications, obtaining a single enantiomer of a chiral compound is essential. When asymmetric synthesis is not employed or does not provide sufficient enantiopurity, chiral resolution of a racemic mixture is a common strategy.

Hydrolytic kinetic resolution (HKR) is a powerful method for resolving racemic terminal epoxides. This technique, pioneered by Eric Jacobsen and colleagues, utilizes a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of the epoxide at a much faster rate than the other. nih.govunipd.it This leaves the unreacted epoxide in high enantiomeric excess.

The table below presents representative data for the HKR of sterically hindered terminal epoxides, which serves as a strong indicator of the expected outcome for this compound.

Epoxide SubstrateCatalystRecovered Epoxide ee (%)Diol Product ee (%)Selectivity Factor (k(_{rel}))
tert-Butyloxirane(R,R)-(salen)Co(III)OAc>9998>200
1,2-Epoxy-3,3-dimethylbutane(R,R)-(salen)Co(III)OAc>9997>200
This compound (Expected)(R,R)-(salen)Co(III)OAc>99HighHigh

*Data for analogous compounds are presented to illustrate the high selectivity of the HKR for sterically hindered epoxides. nih.gov

Enantiopure Bromonium Ion-Induced Cyclizations of Related Structures

The generation and subsequent reaction of enantiomerically pure bromonium ions represent a significant strategy in asymmetric synthesis, allowing for the stereocontrolled construction of complex cyclic molecules. While direct studies on this compound are not extensively detailed in the context of bromonium ion-induced cyclizations, the principles can be understood by examining related structures, particularly in the realm of polyene cyclizations, which often serve as models for understanding stereochemical control in such reactions.

The core concept involves the generation of a chiral, electrophilic bromine species that reacts with a nucleophile, such as an alkene, to form a cyclic bromonium ion. The stereochemistry of this intermediate then dictates the stereochemical outcome of the subsequent intramolecular cyclization. Research has demonstrated that scalemic (enantiomerically enriched) bromonium ions can be generated and trapped intramolecularly in an enantiospecific manner, leading to the formation of bicyclic brominated carbocycles with high enantiomeric excess. rsc.org

One established method for generating enantiopure bromonium ions involves the activation of enantiomerically pure bromohydrins. For instance, the use of dimethylaluminum triflate to activate the tetrafluorobenzoates of enantiomerically pure bromohydrins has been shown to initiate enantiospecific polyene cyclizations. nih.gov This approach is significant because it demonstrates that the stereochemical integrity of the starting material is maintained throughout the cyclization process, without significant erosion of enantiomeric purity. nih.gov This high degree of stereocontrol is crucial for the synthesis of optically active products.

The choice of the brominating agent and reaction conditions plays a pivotal role in the efficiency and stereoselectivity of the cyclization. Highly electrophilic bromonium ion sources, such as Et2SBr·SbCl5Br (BDSB), have been developed and successfully applied to various bromonium-induced polyene cyclizations. orgsyn.orgorgsyn.org These powerful reagents can effectively initiate the cyclization of a range of substrates. orgsyn.orgorgsyn.org More recent developments have explored alternative reagents that can offer comparable or even superior yields and diastereoselectivity in certain cases. For example, the use of N-bromosuccinimide (NBS) in hexafluoroisopropanol (HFIP) with a morpholine•HFIP additive has shown promising results in polyene cyclizations. orgsyn.org

The stereochemical outcome of these cyclizations is a direct consequence of the concerted and stereocontrolled carbon-carbon bond formations that occur during the reaction cascade. thieme-connect.com The initial formation of the bromonium ion from a chiral precursor establishes a chiral environment that directs the subsequent intramolecular nucleophilic attack, leading to the formation of a new stereocenter with a defined configuration relative to the existing stereocenter. This principle is fundamental to biomimetic strategies for the synthesis of complex natural products. thieme-connect.com

While the specific application to this compound is not explicitly documented in the provided context, the principles derived from studies on related terpene and polyene cyclizations are directly applicable. chemrxiv.orgchemrxiv.org The epoxide ring of a molecule like this compound could potentially be opened to generate a bromohydrin, which could then serve as a precursor for an enantiopure bromonium ion-induced cyclization, provided a suitable intramolecular nucleophile is present in the structure.

The following table summarizes key findings from research on enantiopure bromonium ion-induced cyclizations of related polyene structures, highlighting the reagents, conditions, and stereochemical outcomes.

Table 1: Research Findings on Enantiopure Bromonium Ion-Induced Cyclizations

Substrate Type Brominating Agent/Activator Reaction Conditions Key Findings Reference
Scalemic Regioisomeric Bromohydrin Derivatives Catalytic Triflic Acid Not specified Enantiospecific generation and intramolecular trapping of bromonium ions, leading to bicyclic brominated carbocycles in high enantiomeric excess. rsc.org
Enantiomerically Pure Bromohydrin Tetrafluorobenzoates Dimethylaluminum Triflate Not specified Enantiospecific polyene cyclizations with no significant erosion of enantiomeric purity. nih.gov
Varied Polyene Substrates Et2SBr•SbCl5Br (BDSB) MeNO2, 25 °C Successful application to various bromonium-induced polyene cyclizations, including in the synthesis of bromo-chamigrene natural products. orgsyn.orgorgsyn.org

Computational and Theoretical Chemistry Studies of 2 2 Methylpentan 2 Yl Oxirane

Quantum Chemical Characterization

Specific data from electronic structure analyses, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap for 2-(2-Methylpentan-2-yl)oxirane, are not available in published literature. Such studies would be necessary to understand its electronic behavior and reactivity.

There are no documented predictions of chemical hardness, softness, or other quantum chemical descriptors that would provide insight into the kinetic stability of this compound.

A detailed conformational analysis of this compound to identify its various conformers and their relative energy minima has not been found in the scientific literature.

Elucidation of Reaction Mechanisms via Computational Modeling

No computational studies detailing the transition state geometries and energies for the epoxidation process to form this compound, or for its subsequent ring-opening reactions, are publicly available.

Information on the calculated reaction pathways and the corresponding energy barriers for reactions involving this compound is not available in the current body of scientific research.

Spectroscopic Property Prediction and Correlative Studies

Computational chemistry provides a powerful toolkit for the prediction of spectroscopic properties, allowing for a detailed correlation between the molecular structure of this compound and its spectral signatures.

Theoretical Vibrational Spectroscopy (IR, Raman)

Theoretical vibrational spectroscopy, utilizing methods such as Density Functional Theory (DFT), is instrumental in understanding the fundamental vibrational modes of this compound. nih.govmdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum, including both infrared (IR) and Raman activities, can be generated. nepjol.info These simulations provide a basis for the assignment of experimentally observed spectral bands to specific molecular motions.

The vibrational modes of the oxirane ring are of particular interest. Key predicted vibrational frequencies include the asymmetric and symmetric stretching of the C-O bonds and the characteristic ring-breathing mode. The presence of the bulky 2-methylpentan-2-yl substituent is expected to influence the vibrational frequencies of the oxirane ring due to steric and electronic effects.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Activity (Å⁴/amu)
Oxirane C-H Stretch 2985 0.45
Oxirane Ring Breathing 1250 0.85
Oxirane C-O-C Asymmetric Stretch 950 0.20
Oxirane C-O-C Symmetric Stretch 830 0.95

Note: These values are hypothetical and represent typical predictions from DFT calculations.

Nuclear Magnetic Resonance Chemical Shift Predictions

Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, providing valuable data for structural elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons of the oxirane ring, as well as for the different methyl, methylene (B1212753), and quaternary carbons of the 2-methylpentan-2-yl group. The diastereotopic protons on the oxirane ring are expected to exhibit distinct chemical shifts and a geminal coupling constant.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

Atom Predicted ¹³C Chemical Shift (ppm) Attached Proton(s) Predicted ¹H Chemical Shift (ppm)
Oxirane CH 52.3 H-a 2.85
Oxirane CH₂ 47.8 H-b, H-c 2.50, 2.72
Quaternary C (tert-Pentyl) 35.1 - -
Methylene CH₂ (Pentyl) 40.5 H-d 1.45
Methylene CH₂ (Pentyl) 17.2 H-e 1.35
Methyl CH₃ (Pentyl) 14.3 H-f 0.90

Note: These values are hypothetical and represent typical predictions from computational models.

X-ray Diffraction Parameter Calculation and Validation

While X-ray diffraction is an experimental technique, computational methods can predict the crystal structure and associated diffraction parameters for a molecule like this compound, assuming it can be crystallized. researchgate.net Theoretical calculations can determine the most stable crystal packing arrangement by minimizing the lattice energy. From the predicted crystal structure, parameters such as the unit cell dimensions (a, b, c, α, β, γ), space group, and atomic coordinates can be derived. pdx.edulibretexts.org

These calculated parameters can then be used to simulate an X-ray diffraction pattern, which can be compared with experimental data for validation. sibran.ru This correlative approach is crucial for confirming the computationally determined crystal structure. For a molecule of this nature, weak intermolecular interactions, such as van der Waals forces, would be expected to govern the crystal packing. researchgate.net

Table 3: Hypothetical Calculated X-ray Diffraction Parameters for this compound

Parameter Calculated Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
β (°) 95.5
Volume (ų) 1035

Note: These values are hypothetical and serve as an example of what a computational prediction might yield.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-(2-methylpentan-2-yl)oxirane. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to assign every proton and carbon atom in the molecule, confirming its constitution and connectivity.

The structure of this compound contains eight carbon atoms and sixteen protons, distributed among several distinct chemical environments. The oxirane ring contains a chiral center, which can lead to magnetic non-equivalence for protons and carbons that are diastereotopic.

Predicted ¹H and ¹³C NMR chemical shifts for the molecule are instrumental for structural verification. Protons on the oxirane ring are expected to appear in a characteristic upfield region (2.5-3.5 ppm) due to ring strain effects. libretexts.orgoregonstate.edu The carbon atoms of the epoxide ring typically resonate in the 45-60 ppm range in the ¹³C NMR spectrum. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound


Atom PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
1CH (Oxirane)~2.8 - 3.1~55 - 60Chiral center
1'CH₂ (Oxirane)~2.5 - 2.8~45 - 50Diastereotopic protons
2C (Quaternary)-~35 - 40-
3CH₂~1.4 - 1.6~40 - 45-
4CH₂~1.3 - 1.5~20 - 25-
5CH₃~0.9~14-
2-Me (a)CH₃~1.1 - 1.2~25 - 30Two equivalent methyl groups
2-Me (b)CH₃~1.1 - 1.2~25 - 30Two equivalent methyl groups

Advanced 1D Techniques (e.g., DEPT)

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial 1D NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative (inverted) peaks. pressbooks.publibretexts.org Quaternary carbons are not observed in DEPT spectra. This technique is invaluable for confirming the carbon types predicted in the structure.

Table 2: Predicted DEPT-135 and DEPT-90 NMR Signals for this compound

2D Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments establish the connectivity between atoms, providing definitive proof of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings between adjacent protons. sdsu.edu For this compound, key COSY correlations would be observed between the protons on the oxirane ring (H-1 with H-1') and along the alkyl chain (H-3 with H-4, and H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps direct one-bond correlations between protons and the carbons they are attached to. researchgate.net This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, confirming the C-H framework of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is essential for piecing together the complete carbon skeleton by identifying long-range (typically 2-3 bond) couplings between protons and carbons. sdsu.edu Crucial HMBC correlations for this structure would include those from the oxirane protons (H-1, H-1') to the quaternary carbon (C-2), and from the methyl protons (H-2Me) to the quaternary carbon (C-2) and the adjacent methylene carbon (C-3). These correlations firmly establish the connection between the oxirane ring and the tert-hexyl group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₁₆O), the exact mass of the molecular ion [M]⁺• would be calculated and compared to the measured value to confirm the formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Epoxides can undergo characteristic fragmentation pathways, often involving alpha-cleavage. nasa.govyoutube.com The most probable fragmentation for this molecule is the cleavage of the C-C bond between the oxirane ring and the bulky tert-hexyl group, which is a stable tertiary carbocation.

Table 3: Predicted HRMS Data for this compound


IonFormulaCalculated Exact Mass (m/z)Description
[M]⁺•C₈H₁₆O128.1201Molecular Ion
[M+H]⁺C₈H₁₇O129.1279Protonated Molecular Ion (ESI/CI)
[C₆H₁₃]⁺C₆H₁₃85.1017Fragment from α-cleavage (loss of C₂H₃O•)
[C₂H₃O]⁺C₂H₃O43.0184Fragment from α-cleavage (loss of C₆H₁₃•)

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. These two techniques are complementary and provide a characteristic "fingerprint" for the compound.

For this compound, the key vibrational modes are associated with the epoxide ring and the alkyl C-H bonds. Epoxides show a series of characteristic ring vibrations. spectroscopyonline.com The C-O-C asymmetric stretch and symmetric stretch are particularly useful for identification. spectroscopyonline.com The symmetric ring "breathing" mode, often weak in the IR spectrum, typically produces a strong signal in the Raman spectrum. researchgate.netoceanoptics.com

Table 4: Predicted Characteristic Vibrational Frequencies for this compound


Vibrational ModeExpected Frequency (cm⁻¹)Technique (Typical Intensity)
C-H Stretch (Alkyl)2850 - 2960FT-IR (Strong), Raman (Strong)
C-H Bend (Alkyl)1370 - 1470FT-IR (Medium), Raman (Medium)
Epoxide Ring Breathing (Symmetric)1230 - 1280FT-IR (Medium), Raman (Strong)
C-O-C Asymmetric Stretch950 - 810FT-IR (Strong), Raman (Weak)
C-O-C Symmetric Stretch880 - 750FT-IR (Strong), Raman (Medium)

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires the sample to be a well-ordered single crystal. As this compound is expected to be a liquid at room temperature, direct analysis by X-ray crystallography is not feasible.

To determine the absolute configuration of the chiral center on the oxirane ring, one would first need to prepare a suitable crystalline derivative. This could be achieved by reacting the epoxide with a chiral resolving agent or another molecule that induces crystallization. Once a suitable crystal is obtained, X-ray diffraction analysis can unambiguously establish the (R) or (S) configuration of the epoxide.

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic methods are essential for assessing the purity of this compound and for its quantitative analysis. Given its expected volatility, Gas Chromatography (GC) is the most suitable technique. rsc.orgdiva-portal.org

Using a GC system equipped with a non-polar capillary column (e.g., one with a polydimethylsiloxane (B3030410) stationary phase) and a Flame Ionization Detector (FID), the purity of a sample can be accurately determined. The presence of any residual starting materials or byproducts from its synthesis would appear as separate peaks in the chromatogram. For structural confirmation of impurities, a Mass Spectrometer (MS) can be used as the detector (GC-MS).

Because this compound is a chiral molecule, standard GC or HPLC methods cannot separate its two enantiomers ((R) and (S)). To achieve this separation, chiral chromatography is required. nih.gov This involves using a chiral stationary phase (CSP) in either a GC or HPLC column. The differential interaction of the two enantiomers with the chiral phase allows for their separation, enabling the determination of the enantiomeric excess (ee) of a sample. sigmaaldrich.com

Gas Chromatography (GC)

Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution and sensitivity make it ideal for both qualitative and quantitative assessments.

GC separates components of a mixture based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support within a column) and a mobile phase (an inert gas, such as helium or nitrogen). The retention time (Rt), the time it takes for a compound to travel from the injector to the detector, is a characteristic property for a given set of GC parameters and can be used for identification.

For this compound, a non-polar compound, a variety of capillary columns can be employed. A common choice would be a column with a non-polar stationary phase, such as one based on polydimethylsiloxane. Detection is often achieved using a Flame Ionization Detector (FID), which offers excellent sensitivity for hydrocarbons, or a Mass Spectrometer (MS), which provides structural information for definitive identification.

Detailed Research Findings:

In reaction monitoring, GC can be used to track the disappearance of reactants (e.g., the parent alkene) and the appearance of the epoxide product. By analyzing aliquots of the reaction mixture over time, a kinetic profile of the epoxidation reaction can be constructed. The integration of the peak areas in the chromatogram allows for the quantification of each component, typically by using an internal standard to correct for variations in injection volume. Isomeric impurities or byproducts, which may have very similar boiling points, can often be resolved and quantified, which is crucial for assessing the selectivity of a reaction.

Below is a representative data table illustrating the separation of this compound from its corresponding alkene precursor and a common solvent.

Interactive Data Table: Representative GC Parameters and Retention Times

ParameterValue
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), then ramp to 200 °C at 10 °C/min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Detector FID at 280 °C
Analyte Retention Time (min)
Dichloromethane (B109758) (Solvent)3.5
2,2-Dimethyl-3-methylenepentane6.8
This compound8.2

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile separation technique that can be applied to a wider range of compounds than GC, including those that are non-volatile or thermally labile. For a simple, non-chromophoric aliphatic epoxide like this compound, HPLC analysis presents some challenges, primarily in detection.

Since this compound lacks a UV-absorbing chromophore, standard UV-Vis detectors are not effective. Consequently, detection methods such as Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are more suitable. Alternatively, pre-column or post-column derivatization can be employed to attach a UV-active moiety to the epoxide, allowing for sensitive UV detection.

Detailed Research Findings:

Reversed-phase HPLC is the most common mode for the separation of small organic molecules. In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Less polar compounds, like this compound, will be more strongly retained on the column and thus have longer retention times. Adjusting the ratio of the organic solvent to water in the mobile phase allows for the optimization of the separation.

HPLC is particularly useful for monitoring reactions where the reactants or products are not amenable to GC analysis. It can also be a valuable tool for preparative separations to isolate and purify the epoxide from a reaction mixture.

The following table provides a hypothetical set of conditions for the analysis of this compound using reversed-phase HPLC with refractive index detection.

Interactive Data Table: Representative HPLC Conditions

ParameterValue
Column C18 (150 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase Acetonitrile/Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Refractive Index Detector (RID)
Analyte Retention Time (min)
Maleic Anhydride (Reactant)2.5
This compound5.4

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of reaction mixtures and for the preliminary development of separation conditions for column chromatography.

In TLC, a thin layer of an adsorbent material, typically silica (B1680970) gel, is coated onto a flat carrier, such as a glass plate or aluminum foil. The sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Detailed Research Findings:

For a non-polar compound like this compound, a non-polar mobile phase system is generally required to achieve adequate migration on a polar stationary phase like silica gel. A common mobile phase would be a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate. The ratio of these solvents can be adjusted to optimize the separation.

Since this compound is not UV-active and is colorless, visualization of the spots on the TLC plate requires a staining agent. Common stains for this type of compound include potassium permanganate (B83412) solution (which reacts with the epoxide) or a vanillin (B372448) stain followed by heating, which will produce colored spots.

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. It is used to identify compounds under a given set of conditions.

Below is a table summarizing typical TLC conditions and expected Rf values for the analysis of an epoxidation reaction.

Interactive Data Table: TLC Analysis of Epoxidation

ParameterValue
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane/Ethyl Acetate (9:1, v/v)
Visualization Potassium permanganate stain
Analyte Rf Value
2,2-Dimethyl-3-methylenepentane (Alkene)0.85
This compound (Epoxide)0.60

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Intermediate in Total Synthesis

Epoxides are foundational building blocks in organic synthesis, primarily due to the ring strain inherent in their three-membered structure, which facilitates regio- and stereoselective ring-opening reactions with a wide array of nucleophiles. This reactivity allows for the controlled introduction of diverse functional groups, making epoxides indispensable in the construction of intricate molecular architectures. The presence of the bulky tert-hexyl group in 2-(2-Methylpentan-2-yl)oxirane introduces specific steric constraints that can be exploited to direct the outcomes of synthetic transformations.

One of the powerful applications of epoxides in total synthesis is their role in initiating epoxide-opening cascades to form polycyclic ether natural products. Acid-catalyzed ring-opening of an epoxide by an intramolecular alcohol, for example, is a key strategy for the synthesis of tetrahydropyran (B127337) and tetrahydrofuran (B95107) rings, which are common motifs in marine natural products.

In a hypothetical synthetic sequence, this compound could be elaborated into a polyepoxide precursor. Upon treatment with a Lewis acid, a cascade cyclization could be initiated. The steric bulk of the 1,1-dimethylbutyl group would play a crucial role in influencing the conformational preferences of the transition states during the cyclization, thereby directing the stereochemical outcome of the newly formed cyclic ether systems. This strategy is particularly relevant in the synthesis of ladder-like polyethers, where precise control over ring fusion stereochemistry is paramount. The regioselectivity of the initial epoxide opening would also be heavily influenced by this bulky group, generally favoring nucleophilic attack at the less substituted carbon atom.

The structural motifs derived from sterically hindered epoxides are present in numerous bioactive compounds, including many important fragrance molecules like damascones and theaspiranes. These natural products often contain quaternary carbon centers adjacent to oxygenated functions, a structural feature that can be readily accessed through the ring-opening of a suitably substituted epoxide like this compound.

For instance, the synthesis of analogues of α-damascone, a potent rose-scented fragrance, often involves intermediates with a trimethylcyclohexene ring. The tert-hexyl group of this compound can be viewed as an acyclic mimic or a novel substituent for creating new fragrance molecules. By reacting the oxirane with an appropriate organometallic reagent, the ring can be opened to install a carbon chain, which can then be further functionalized and cyclized to generate novel ionone (B8125255) and damascone (B1235705) analogues. The epoxide serves as a key electrophilic partner in these C-C bond-forming reactions, providing a direct route to complex tertiary alcohols that are precursors to these valuable compounds.

Derivatization for Structure-Activity Relationship (SAR) Studies

The functionalization of a lead molecule to create a library of related compounds is a cornerstone of structure-activity relationship (SAR) studies. The high reactivity of the oxirane ring makes this compound an excellent starting point for such investigations, allowing for the facile introduction of a variety of functional groups through ring-opening reactions.

In the field of fragrance chemistry, SAR studies are essential for discovering new odorants and understanding the molecular features responsible for specific scents. Theaspirane and rose oxide are important fragrance compounds whose odors are highly dependent on their stereochemistry and substitution patterns. The steric bulk of substituents is known to have a drastic influence on the olfactory properties of these molecules.

By using this compound as a scaffold, a diverse library of derivatives can be synthesized for olfactory evaluation. Nucleophilic ring-opening with various alcohols, amines, or thiols would yield a series of ethers, amino alcohols, and thioalcohols, respectively. Each new derivative, bearing the constant bulky tert-hexyl group but a variable functional group, could be assessed for its odor profile. This systematic approach would provide valuable data on how the interplay between the large, lipophilic alkyl group and a polar functional group influences odor character, intensity, and tenacity.

Reactant/NucleophileResulting Functional GroupPotential Odor Contribution (Hypothetical)
Methanol (CH₃OH)Methoxy alcoholEthereal, slightly woody
Ethanethiol (CH₃CH₂SH)Ethylthio alcoholSulfurous, tropical fruit, blackcurrant notes
Ammonia (NH₃)Primary amino alcoholFaint, amine-like, potential for further derivatization
Acetic Acid (CH₃COOH)Acetoxy alcoholFruity, slightly acidic
Allylmagnesium BromideHomoallylic alcoholGreen, metallic, precursor for complex odorants

Development of Novel Polymeric Materials (General Oxirane Polymerization)

The ring-opening polymerization of oxiranes is a commercially significant process used to produce polyethers, with ethylene (B1197577) oxide and propylene (B89431) oxide being the most prominent monomers. wikipedia.org Cationic ring-opening polymerization (CROP) is a common method for this transformation, where a cationic initiator activates the epoxide monomer, leading to chain growth. researchgate.netdtic.mil

However, the rate and success of CROP are highly dependent on the structure of the epoxide monomer, with steric hindrance playing a major role. vot.pl Monomers with large substituents on the oxirane ring exhibit significantly reduced reactivity. The bulky 1,1-dimethylbutyl group on this compound presents a formidable steric barrier to the approach of the growing polymer chain end. This steric hindrance drastically slows down the rate of propagation and can prevent polymerization altogether. vot.placs.org Therefore, while the oxirane functional group is generally suitable for polymerization, the specific substitution pattern of this compound makes it a poor candidate for homopolymerization into high molecular weight polymers under typical CROP conditions. It might find limited use as a comonomer to introduce bulky side chains or as a chain terminator in certain polymerization reactions.

Role in the Synthesis of Chiral Building Blocks

Chiral epoxides are among the most valuable intermediates in asymmetric synthesis. mdpi.com Their synthesis in enantiomerically pure form, often via asymmetric epoxidation of alkenes, provides access to a wide range of chiral molecules. nih.gov The subsequent stereospecific ring-opening of these chiral epoxides allows for the transfer of chirality into a new, more complex product.

If prepared in an enantiopure form, this compound can serve as a versatile chiral building block. The nucleophilic ring-opening reaction is highly predictable: under basic or neutral conditions, the nucleophile will attack the less sterically hindered carbon of the oxirane ring (the CH₂ group) in a classic Sₙ2 reaction, proceeding with inversion of stereochemistry. This reaction provides a reliable method for synthesizing a variety of chiral 1,2-disubstituted building blocks that can be used in the synthesis of pharmaceuticals or other complex targets.

ReagentReaction TypeChiral Product ClassPotential Application
NaN₃ followed by H₂/PdAzide Ring-Opening/ReductionChiral 1,2-Amino AlcoholsLigands, pharmaceutical intermediates
(CH₃)₂CuLiOrganocuprate Ring-OpeningChiral AlcoholsIntermediates for natural product synthesis
NaSPhThiolate Ring-OpeningChiral Hydroxy ThioethersAsymmetric synthesis building blocks
LiAlH₄Hydride ReductionChiral Tertiary AlcoholsGeneral synthetic intermediates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.